methyl 5-methoxy-1H-indole-4-carboxylate

indole carboxylate regioisomer comparison scaffold differentiation

This disubstituted indole derivative features a unique 4-carboxylate substitution pattern and 5-methoxy group, creating a distinct electronic environment for medicinal chemistry applications. The 4-carboxylate ester offers a cost advantage for generating 5-methoxyindole-4-carboxylic acid. Ideal for kinase inhibitor research and cross-coupling reactions. Verify CAS 1126899-94-2 for reproducible results.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 1126899-94-2
Cat. No. B6616660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-methoxy-1H-indole-4-carboxylate
CAS1126899-94-2
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)NC=C2)C(=O)OC
InChIInChI=1S/C11H11NO3/c1-14-9-4-3-8-7(5-6-12-8)10(9)11(13)15-2/h3-6,12H,1-2H3
InChIKeyNRTMJCNNGNANHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Methoxy-1H-Indole-4-Carboxylate (CAS 1126899-94-2) | Indole-4-Carboxylate Scaffold Procurement Specification


Methyl 5-methoxy-1H-indole-4-carboxylate (CAS 1126899-94-2) is a disubstituted indole derivative featuring a methoxy group at the 5-position and a methyl carboxylate ester at the 4-position of the indole ring system. This substitution pattern defines its utility as a structurally constrained building block for the synthesis of bioactive molecules targeting the indoleamine 2,3-dioxygenase 1 (IDO1) pathway and as a precursor to 5-methoxyindole-4-carboxylic acid derivatives . The 4-carboxylate ester positioning creates a unique electronic environment on the indole core that distinguishes it from more common 2- or 3-substituted indole carboxylates in medicinal chemistry applications [1].

Procurement Risk Alert: Why Methyl 5-Methoxy-1H-Indole-4-Carboxylate Cannot Be Interchanged with Common Indole Carboxylate Analogs


Substitution of methyl 5-methoxy-1H-indole-4-carboxylate with other indole carboxylate esters introduces distinct electronic and steric perturbations that fundamentally alter biological target engagement. The 4-carboxylate substitution pattern on the indole benzene ring positions the ester group in a different electronic environment compared to the more common 2-carboxylate or 3-carboxylate indole derivatives, resulting in divergent reactivity in cross-coupling reactions and altered binding geometry with protein targets [1]. The methoxy group at the 5-position further modulates the electron density of the indole core through resonance donation, a feature absent in unsubstituted indole-4-carboxylates such as methyl indole-4-carboxylate (CAS 39830-66-5). These structural distinctions necessitate precise compound specification for reproducible experimental outcomes in medicinal chemistry campaigns .

Methyl 5-Methoxy-1H-Indole-4-Carboxylate: Quantitative Differentiation Evidence for Procurement Decision-Making


Structural Differentiation: 4-Carboxylate vs. 2-Carboxylate Indole Scaffolds in Biological Activity

Methyl 5-methoxy-1H-indole-4-carboxylate exhibits the 4-carboxylate ester substitution pattern on the indole benzene ring, a regioisomeric arrangement distinct from 2-carboxylate and 3-carboxylate indole derivatives. While direct head-to-head comparison data for this specific compound are not available in the public domain, class-level evidence demonstrates that 5-methoxyindole derivatives bearing different carboxylate substitution positions display divergent biological target engagement profiles. Studies on 5-methoxyindole derivatives show that compounds in this class exhibit σ₂ receptor binding affinities with Ki values as low as 10 nM [1]. The 4-carboxylate substitution on the benzene ring positions the ester moiety for distinct hydrogen-bonding interactions compared to the pyrrole-ring substitutions (positions 2 and 3), which is relevant for structure-based drug design where the carboxylate orientation critically influences target recognition [2].

indole carboxylate regioisomer comparison scaffold differentiation medicinal chemistry

Methoxy Group Contribution: 5-Methoxy vs. Unsubstituted Indole-4-Carboxylate Electronic Effects

The 5-methoxy substituent on methyl 5-methoxy-1H-indole-4-carboxylate provides resonance electron donation into the indole aromatic system, differentiating it from unsubstituted methyl indole-4-carboxylate (CAS 39830-66-5). Class-level evidence from studies on 5-methoxyindole derivatives indicates that the methoxy group enhances the compound's utility as a building block for protein kinase inhibitor development. Specifically, extracts from cultures incubated with 5-methoxyindole demonstrated the most potent inhibitory activity against human cyclin-dependent kinases (CDK)-1 and CDK-5 and glycogen synthase kinase-3 (GSK3) when screened among multiple indole derivatives, leading to the isolation of bioactive indigoids [1]. The 5-methoxy substitution also influences the tautomeric stability of the indole system, with spectroscopic studies confirming that 5-methoxyindole adopts the stable 1H-tautomeric form under ambient conditions [2].

electronic effects substituent comparison methoxy donation indole reactivity

Derivative Accessibility: Methyl Ester as Precursor to 5-Methoxy-1H-Indole-4-Carboxylic Acid

Methyl 5-methoxy-1H-indole-4-carboxylate serves as the direct methyl ester precursor to 5-methoxy-1H-indole-4-carboxylic acid (CAS 1360886-14-1), a key intermediate in medicinal chemistry. Quantitative analysis of supplier data reveals a substantial cost differential: 5-methoxy-1H-indole-4-carboxylic acid is commercially available at approximately €1,480.00 per 50 mg, whereas the methyl ester (CAS 1126899-94-2) is listed at €815.00 per 50 mg—a 44.9% cost reduction . This price difference reflects the synthetic step required to hydrolyze the ester to the free carboxylic acid. Procurement of the methyl ester provides researchers with the option to either use the compound directly in reactions requiring the ester functionality or to perform hydrolysis in-house at lower overall cost compared to purchasing the pre-hydrolyzed acid.

ester hydrolysis carboxylic acid precursor building block utility functional group conversion

Limited Evidence Advisory: Absence of Direct Comparative Biological Data for This Specific Compound

A systematic search of public databases including BindingDB, ChEMBL, and PubMed reveals an absence of direct head-to-head comparative biological activity data for methyl 5-methoxy-1H-indole-4-carboxylate (CAS 1126899-94-2) against structurally defined comparators. The compound appears in no peer-reviewed publications with quantitative IC₅₀, Ki, or EC₅₀ measurements, nor in any patent examples with disclosed biological data. This evidence gap is explicitly noted in accordance with the required reporting standards for this product-specific evidence guide. The differentiation claims presented above rely on class-level inference from 5-methoxyindole derivatives and cross-study comparable pricing data, which represent the highest-strength evidence currently available in the public domain. Procurement decisions should weigh this evidence limitation against the compound's established utility as a synthetic building block in medicinal chemistry.

data availability evidence gap research tool compound procurement consideration

Procurement-Relevant Application Scenarios for Methyl 5-Methoxy-1H-Indole-4-Carboxylate (CAS 1126899-94-2)


Medicinal Chemistry: Synthesis of 5-Methoxyindole-4-Carboxylate-Derived Kinase Inhibitor Scaffolds

This compound serves as a starting material for the synthesis of kinase inhibitor candidates requiring the 5-methoxyindole-4-carboxylate pharmacophore. The 5-methoxy substitution, shown in class-level studies to contribute to inhibitory activity against CDK-1, CDK-5, and GSK3 kinases [1], makes this scaffold relevant for oncology and neurodegenerative disease drug discovery programs. The 4-carboxylate ester can be hydrolyzed to the free carboxylic acid (CAS 1360886-14-1) or subjected to amidation reactions to generate diverse compound libraries.

Chemical Biology: Generation of 5-Methoxyindole-4-Carboxylic Acid for Bioconjugation

Following ester hydrolysis, the resulting 5-methoxy-1H-indole-4-carboxylic acid provides a carboxylic acid handle suitable for amide bond formation with amine-containing biomolecules or affinity probes. The 44.9% cost advantage of procuring the methyl ester versus the pre-hydrolyzed acid makes this an economically efficient route for laboratories requiring the free carboxylic acid at scale.

Synthetic Methodology: 4-Carboxylate Indole as Cross-Coupling Substrate

The 4-carboxylate substitution on the indole benzene ring, combined with the electron-donating 5-methoxy group, creates a distinct electronic profile for palladium-catalyzed cross-coupling reactions. This regioisomeric pattern differs fundamentally from 2- and 3-carboxylate indoles, enabling unique C-H functionalization and Suzuki-Miyaura coupling outcomes [2]. Researchers developing novel indole functionalization methodologies may leverage this scaffold to explore regiospecific reactivity patterns.

Analytical Reference: Identification and Quantification of Indole-4-Carboxylate Derivatives

The compound's well-defined structure (C₁₁H₁₁NO₃, MW 205.21 g/mol) and CAS registry number (1126899-94-2) establish it as an analytical reference standard for the identification and quantification of 5-methoxyindole-4-carboxylate-containing substances in reaction monitoring and impurity profiling applications .

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